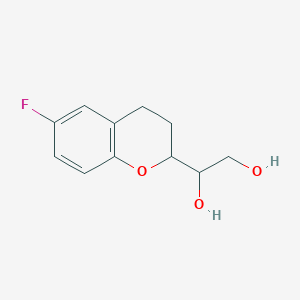
Gcgmaekaexmjng-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane is a fluorinated chromane derivative. Chromanes are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine in the molecule can significantly alter its chemical and biological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene and chromanone derivatives.
Fluorination: Introduction of the fluorine atom can be achieved through electrophilic fluorination using reagents like Selectfluor.
Hydroxylation: The hydroxyl groups can be introduced via dihydroxylation reactions using osmium tetroxide (OsO4) or other suitable reagents.
Chiral Resolution: The desired stereochemistry can be obtained through chiral resolution techniques or by using chiral catalysts.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and scalable purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules with potential biological activity.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms.
Medicine:
Drug Development: The compound’s unique structure and biological activity make it a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl groups may participate in hydrogen bonding with the target. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Chromane Derivatives: Other chromane derivatives with different substituents can be compared to highlight the unique properties conferred by the fluorine and hydroxyl groups.
Fluorinated Compounds: Comparing with other fluorinated compounds can illustrate the impact of fluorine on biological activity and chemical reactivity.
Uniqueness: The combination of fluorine and hydroxyl groups in (1’S,2R)-2-(1’,2’-Dihydroxyethyl)-6-fluorochromane makes it unique in terms of its potential biological activity and chemical properties.
Properties
IUPAC Name |
1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGMAEKAEXMJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
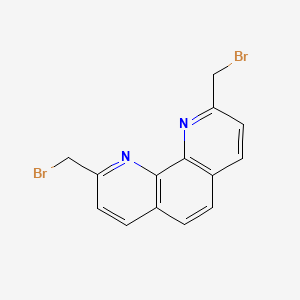
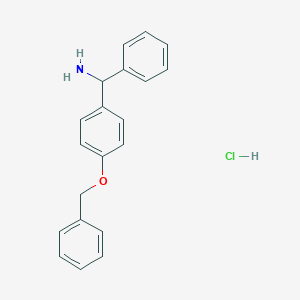
![N-[(9R)-6'-Methoxycinchonan-9-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B12285471.png)
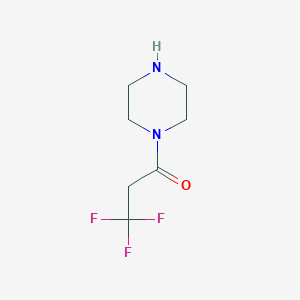
![5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B12285479.png)
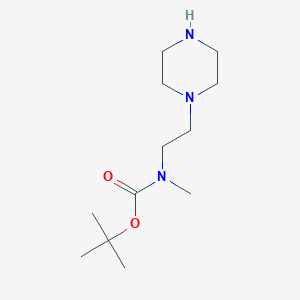
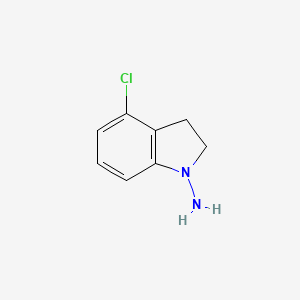
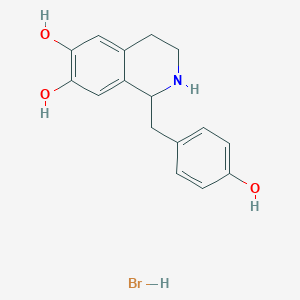

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
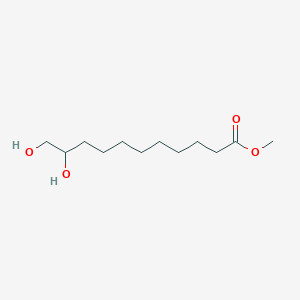
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
![(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B12285546.png)
